N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899961-76-3
VCID: VC5889038
InChI: InChI=1S/C17H19FN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24)
SMILES: CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Molecular Formula: C17H19FN4O4S
Molecular Weight: 394.42

N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

CAS No.: 899961-76-3

Cat. No.: VC5889038

Molecular Formula: C17H19FN4O4S

Molecular Weight: 394.42

* For research use only. Not for human or veterinary use.

N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide - 899961-76-3

Specification

CAS No. 899961-76-3
Molecular Formula C17H19FN4O4S
Molecular Weight 394.42
IUPAC Name N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Standard InChI InChI=1S/C17H19FN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24)
Standard InChI Key UEAGXLYMDXYLAN-UHFFFAOYSA-N
SMILES CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core structure consists of a thieno[3,4-c]pyrazole system, a bicyclic framework merging a thiophene ring with a pyrazole ring. Key substituents include:

  • A 4-fluorophenyl group at position 2, introducing electron-withdrawing effects that influence reactivity.

  • A butyl chain (N-butyl) and an ethanediamide group (N'-acyl) at the pyrazole’s nitrogen atoms, contributing to lipophilicity and hydrogen-bonding potential.

  • Two sulfone groups (SO2\text{SO}_2) at position 5, enhancing stability and electrophilicity.

The systematic IUPAC name reflects these substituents and their positions, ensuring precise identification in chemical databases.

Synthesis and Optimization

Multi-Step Synthesis

The compound is synthesized via sequential reactions, typically involving:

  • Cyclocondensation: Formation of the thieno[3,4-c]pyrazole core from thiophene and hydrazine derivatives.

  • Sulfonation: Introduction of sulfone groups using oxidizing agents like H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} (meta-chloroperbenzoic acid).

  • N-Alkylation: Attachment of the butyl group via nucleophilic substitution.

  • Amidation: Coupling the ethanediamide moiety using carbodiimide-based reagents.

Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side products.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (<1 mg/mL) due to its hydrophobic butyl and fluorophenyl groups. It is soluble in organic solvents like DMSO and ethanol, making it suitable for in vitro assays. The calculated logP of ~3.5 suggests moderate lipophilicity, aligning with drug-like properties .

PropertyValueSource
Molecular Weight394.42 g/mol
logP~3.5
Aqueous Solubility<1 mg/mL
Melting PointNot reported

Stability Profile

The sulfone groups confer stability against hydrolysis, but the amide bond may degrade under strongly acidic or basic conditions. Storage at -20°C in inert atmospheres is recommended for long-term preservation.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In preclinical models, thieno[3,4-c]pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) levels, comparable to celecoxib . The fluorophenyl group enhances target affinity by interacting with hydrophobic pockets in COX-2’s active site .

Comparative Structure-Activity Relationships (SAR)

  • Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl analog shows 2-fold higher COX-2 inhibition than 3-chlorophenyl derivatives.

  • Butyl Chain Length: Elongating the alkyl chain beyond butyl reduces solubility without improving activity.

Applications and Future Directions

Drug Development

The compound’s dual anti-inflammatory and anticancer activities position it as a lead candidate for multitarget therapies. Potential formulations include:

  • Nanoparticle delivery systems to enhance bioavailability .

  • Prodrug derivatives with phosphate esters for improved solubility .

Research Gaps

  • In vivo efficacy studies in animal models of inflammation and cancer.

  • Target identification using proteomics and CRISPR screening.

  • Toxicokinetic profiling to establish safety margins.

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